

A Comprehensive Technical Guide to 2-[2-(4-chlorophenyl)acetyl]benzoic acid

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Compound of Interest

Compound Name: 2-((4-Chlorophenyl)acetyl)benzoic acid

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Introduction

2-[2-(4-chlorophenyl)acetyl]benzoic acid, a notable organic compound, holds significance in the pharmaceutical landscape, primarily as a known impurity of the antihistamine drug, Azelastine. [1][2] Its presence in Azelastine formulations necessitates rigorous analytical monitoring to ensure the safety and efficacy of the final drug product.[3] Beyond its role as an impurity, this compound is also explored in medicinal chemistry for its potential as an anti-inflammatory agent, owing to its structural features that include a benzoic acid moiety and a 4-chlorophenyl group.[4] This guide provides an in-depth overview of its chemical properties, synthesis, analytical determination, and potential biological relevance.

The internationally recognized IUPAC name for this compound is 2-[2-(4-chlorophenyl)acetyl]benzoic acid.[5][6]

Physicochemical and Spectroscopic Data

The fundamental properties of 2-[2-(4-chlorophenyl)acetyl]benzoic acid are summarized below. These data are crucial for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	2-[2-(4-chlorophenyl)acetyl]benzoic acid	[5] [6]
CAS Number	53242-76-5	[1] [2] [4] [7]
Molecular Formula	C ₁₅ H ₁₁ ClO ₃	[1] [2] [4] [6] [7]
Molecular Weight	274.70 g/mol	[1] [6] [7]
Appearance	White to off-white crystalline solid/powder	[4]
Melting Point	142-144 °C	[5]
Boiling Point	456.8 °C at 760 mmHg	[5] [7]
Flash Point	230.1 °C	[5] [7]
Density	1.332 g/cm ³	[5]
Solubility	Generally soluble in organic solvents; limited solubility in water	[4]
Synonyms	2-((4-Chlorophenyl)acetyl)benzoic acid, Azelastine EP Impurity C, Chlorophenylacetylbenzoic Acid	[4] [8]

Table 2: Spectroscopic Data

Technique	Data	Source(s)
¹³ C-NMR (100 MHz, DMSO-d ₆)	δ (ppm): 24.8 (t), 32.0 (t), 33.0 (t), 37.1 (t), 46.8 (q), 53.6 (t), 55.3 (d), 58.3 (t), 125.2 (d), 126.6 (d), 127.3 (s), 128.0 (s), 128.4 (d), 130.6 (d), 131.1 (s), 133.2 (d), 137.0 (s), 144.5 (s), 157.2 (s)	[5]
Infrared (IR) (KBr)	ν (cm ⁻¹): 3441, 2962, 2931, 2846, 2789, 1636, 1588, 1493, 1350, 1334, 775	[5]

Experimental Protocols

The synthesis and analytical determination of 2-[2-(4-chlorophenyl)acetyl]benzoic acid are critical for its use as a reference standard and for quality control in pharmaceutical manufacturing.

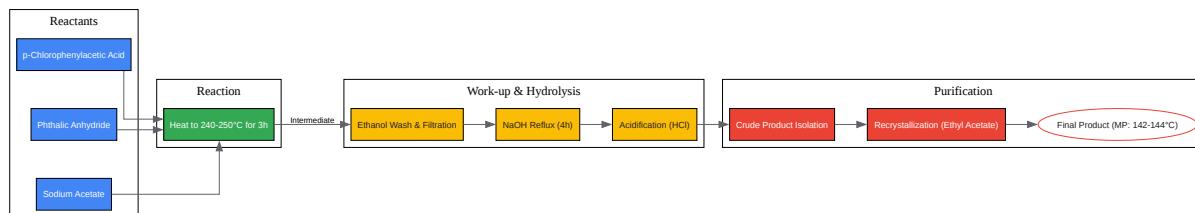
Synthesis Protocols

Several methods for the synthesis of 2-[2-(4-chlorophenyl)acetyl]benzoic acid have been reported. A common approach involves the reaction of p-chlorophenylacetic acid with phthalic anhydride.

Protocol 1: Synthesis from p-Chlorophenylacetic Acid and Phthalic Anhydride[5]

- Reaction Setup: In a reaction kettle, combine p-chlorophenylacetic acid, phthalic anhydride, and freshly melted sodium acetate in appropriate molar ratios.
- Heating: Rapidly heat the mixture to approximately 250 °C while continuously stirring.
- Reaction Maintenance: Maintain the reaction temperature at 240-250 °C for 3 hours. Water generated during the reaction is removed.
- Work-up:

- Transfer the hot reaction mixture to an open, heat-resistant container.
- Cool the mixture while stirring and add cold absolute ethanol.
- Heat the mixture to dissolve the solid as much as possible, then cool and filter.
- Wash the filter cake with absolute ethanol, filter again, and dry the solid.
- Hydrolysis:
 - Dissolve the dried solid in an aqueous sodium hydroxide solution.
 - Stir the mixture under reflux conditions for 4 hours.
 - Cool the solution, dilute with water, and acidify to a pH of 2-3 with 20% hydrochloric acid.
- Purification:
 - A solid or oily precipitate will form. Filter and dry the crude product.
 - Dissolve the crude product in acetone and filter off any insoluble material.
 - Evaporate the acetone.
 - Recrystallize the residue from ethyl acetate to obtain the final product.
 - The expected melting point of the purified product is 142-144 °C, with a reported yield of 80%.^[5]



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Caption: General workflow for the synthesis of 2-[2-(4-chlorophenyl)acetyl]benzoic acid.

Analytical Methodology

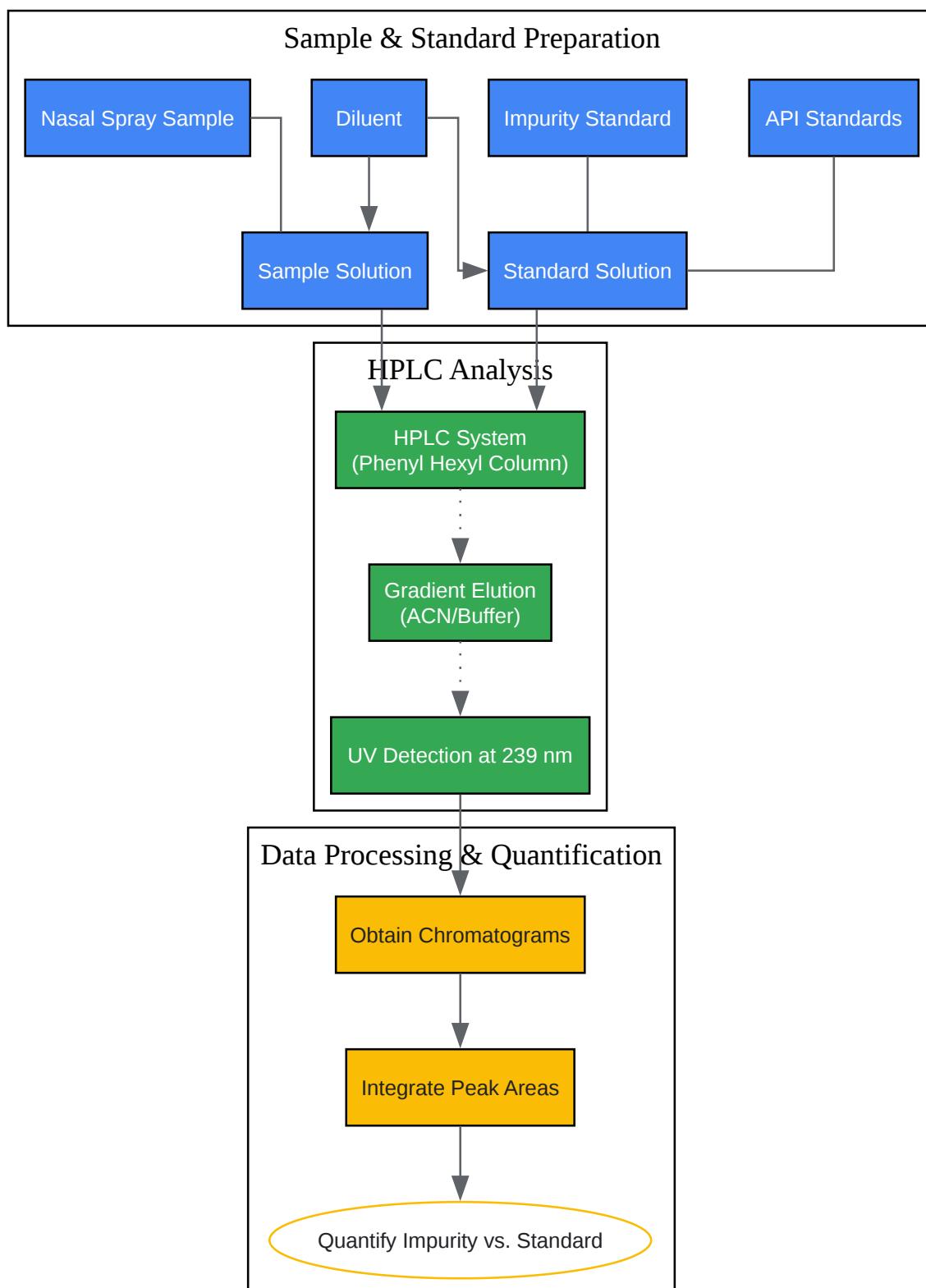
As a known impurity in Azelastine nasal spray, a validated stability-indicating HPLC method is crucial for its quantification.

Protocol 2: Impurity Profiling by HPLC^{[9][10]}

This protocol is for the simultaneous determination of Azelastine HCl, Fluticasone Propionate, and their impurities, including 2-[2-(4-chlorophenyl)acetyl]benzoic acid.

- Chromatographic System:
 - HPLC System: A standard HPLC system with a UV/PDA detector.
 - Column: Bakerbond phenyl hexyl, 250 x 4.6 mm, 5 µm particle size.^[9]
 - Flow Rate: 1.0 mL/min.^{[9][10]}
 - Detection Wavelength: 239 nm.^[9]

- Elution Mode: Gradient elution.[9][10]
- Reagents:
 - Mobile Phase A: A mixture of octane sulfonic acid sodium salt and trifluoroacetic acid in water.[9]
 - Mobile Phase B: Acetonitrile.[9][10]
- Method Validation Parameters:
 - Specificity: The method should be able to resolve the impurity from the active pharmaceutical ingredients (APIs) and other impurities.
 - Linearity: A correlation coefficient of ≥ 0.999 is expected from the Limit of Quantitation (LOQ) to 150% of the standard concentration.[9]
 - Accuracy: Recovery should be within the range of 90-110%. [9]
 - Limits of Detection (LOD) and Quantitation (LOQ): These should be established to ensure the method's sensitivity.
- Procedure:
 - Prepare standard solutions of 2-[2-(4-chlorophenyl)acetyl]benzoic acid and the APIs.
 - Prepare the sample solution from the Azelastine nasal spray product.
 - Inject the solutions into the HPLC system and record the chromatograms.
 - Quantify the amount of the impurity based on the peak area response compared to the standard.

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Caption: Workflow for the analytical determination of 2-[2-(4-chlorophenyl)acetyl]benzoic acid as an impurity.

Biological Activity and Potential Applications

While primarily documented as a pharmaceutical impurity, 2-[2-(4-chlorophenyl)acetyl]benzoic acid has been noted for its potential as an anti-inflammatory agent.^[4] This is attributed to its structural similarity to other compounds known to inhibit enzymes involved in inflammatory pathways. The presence of the 4-chlorophenyl group is suggested to enhance its biological activity.^[4]

However, detailed studies on its specific mechanism of action or its effects on signaling pathways are not extensively available in the reviewed literature. The anti-inflammatory activity of structurally related compounds, such as benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), has been studied, but these findings cannot be directly extrapolated.^[11] Further research is warranted to fully elucidate the therapeutic potential and the specific biological targets of 2-[2-(4-chlorophenyl)acetyl]benzoic acid.

At present, no specific signaling pathways have been identified for this compound. Its primary role in drug development remains that of a process-related impurity that must be controlled to ensure the quality of Azelastine-containing products.

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